Cas no 89036-86-2 ((2-bromo-3-phenylpropyl)benzene)

(2-bromo-3-phenylpropyl)benzene structure
89036-86-2 structure
Product Name:(2-bromo-3-phenylpropyl)benzene
Numéro CAS:89036-86-2
Le MF:C15H15Br
Mégawatts:275.183603525162
CID:615023
PubChem ID:2750000
Update Time:2025-10-29

(2-bromo-3-phenylpropyl)benzene Propriétés chimiques et physiques

Nom et identifiant

    • Benzene, 1,1'-(2-bromo-1,3-propanediyl)bis-
    • (2-bromo-3-phenylpropyl)benzene
    • 1,1′-(2-Bromo-1,3-propanediyl)bis[benzene] (ACI)
    • Propane, 2-bromo-1,3-diphenyl- (6CI)
    • (2-Bromopropan-1,3-diyl)dibenzene
    • 1,3-Diphenyl-2-bromopropane
    • 2-Bromo-1,3-diphenylpropane
    • Piscine à noyau: 1S/C15H15Br/c16-15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10,15H,11-12H2
    • La clé Inchi: WRDJEAGKAJGLNM-UHFFFAOYSA-N
    • Sourire: C1C=CC(CC(Br)CC2C=CC=CC=2)=CC=1

(2-bromo-3-phenylpropyl)benzene PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Enamine
EN300-104501-0.05g
(2-bromo-3-phenylpropyl)benzene
89036-86-2 95%
0.05g
$174.0 2023-10-28
Enamine
EN300-104501-0.1g
(2-bromo-3-phenylpropyl)benzene
89036-86-2 95%
0.1g
$257.0 2023-10-28
Enamine
EN300-104501-0.25g
(2-bromo-3-phenylpropyl)benzene
89036-86-2 95%
0.25g
$367.0 2023-10-28
Enamine
EN300-104501-0.5g
(2-bromo-3-phenylpropyl)benzene
89036-86-2 95%
0.5g
$579.0 2023-10-28
Enamine
EN300-104501-1.0g
(2-bromo-3-phenylpropyl)benzene
89036-86-2 95%
1g
$743.0 2023-06-10
Enamine
EN300-104501-2.5g
(2-bromo-3-phenylpropyl)benzene
89036-86-2 95%
2.5g
$1454.0 2023-10-28
Enamine
EN300-104501-5.0g
(2-bromo-3-phenylpropyl)benzene
89036-86-2 95%
5g
$2152.0 2023-06-10
Enamine
EN300-104501-10.0g
(2-bromo-3-phenylpropyl)benzene
89036-86-2 95%
10g
$3191.0 2023-06-10
Aaron
AR0088NX-50mg
Benzene, 1,1'-(2-bromo-1,3-propanediyl)bis-
89036-86-2 95%
50mg
$265.00 2025-01-23
Aaron
AR0088NX-100mg
Benzene, 1,1'-(2-bromo-1,3-propanediyl)bis-
89036-86-2 95%
100mg
$379.00 2025-01-23

(2-bromo-3-phenylpropyl)benzene Méthode de production

Méthode de production 1

Conditions de réaction
Référence
Substitution of carbon functionalities
Margaretha, P., Science of Synthesis, 2007, 35, 303-312

Méthode de production 2

Conditions de réaction
1.1 Reagents: 4-(Dimethylamino)pyridine
Référence
The invention of new radical chain reactions. Part VIII. Radical chemistry of thiohydroxamic esters; a new method for the generation of carbon radicals from carboxylic acids
Barton, Derek H. R.; Crich, David; Motherwell, William B., Tetrahedron, 1985, 41(19), 3901-24

Méthode de production 3

Conditions de réaction
Référence
A practical alternative to the Hunsdiecker reaction
Barton, Derek H. R.; Crich, David; Motherwell, William B., Tetrahedron Letters, 1983, 24(45), 4979-82

Méthode de production 4

Conditions de réaction
1.1 Reagents: Titanium tetrabromide Solvents: Dichloromethane ;  2.5 h, -78 °C
Référence
Stereoretentive halogenations and azidations with titanium(IV) enabled by chelating leaving groups
Lepore, Salvatore D.; Mondal, Deboprosad; Li, Song Ye; Bhunia, Anjan K., Angewandte Chemie, 2008, 47(39), 7511-7514

Méthode de production 5

Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  15 min, rt; 1 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
1.3 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 24 h, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Référence
Dehalogenative Deuteration of Unactivated Alkyl Halides Using D2O as the Deuterium Source
Xia, Aiyou; Xie, Xin; Hu, Xiaoping; Xu, Wei; Liu, Yuanhong, Journal of Organic Chemistry, 2019, 84(21), 13841-13857

Méthode de production 6

Conditions de réaction
1.1 Reagents: tert-Butyllithium ,  Methanol-d4 Solvents: Pentane ,  Tetrahydrofuran
Référence
A method for generation of α-halo carbanions (carbenoids) from aryl α-haloalkyl sulfoxides with alkylmetals
Satoh, Tsuyoshi; Takano, Koji, Tetrahedron, 1996, 52(7), 2349-58

Méthode de production 7

Conditions de réaction
1.1 Catalysts: 1,1′-Carbonyldiimidazole
Référence
A novel, one-step conversion of alcohols into alkyl bromides or iodides
Kamijo, Tetsuhide; Harada, Hiromu; Iizuka, Kinji, Chemical & Pharmaceutical Bulletin, 1983, 31(11), 4189-92

(2-bromo-3-phenylpropyl)benzene Raw materials

(2-bromo-3-phenylpropyl)benzene Preparation Products

Fournisseurs recommandés
Handan Zechi Trading Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Shandong Feiyang Chemical Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Shandong Feiyang Chemical Co., Ltd
Zhejiang Brunova Technology Co., Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Zhejiang Brunova Technology Co., Ltd.
ASIACHEM I&E (JIANGSU) CO., LTD
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
ASIACHEM I&E (JIANGSU) CO., LTD
Suzhou Senfeida Chemical Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Suzhou Senfeida Chemical Co., Ltd